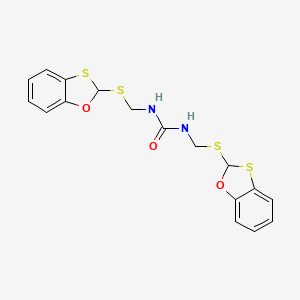
Urea, N,N'-bis((1,3-benzoxathiol-2-ylthio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is a complex organic compound with the molecular formula C17H16N2O3S4 It is characterized by the presence of benzoxathiol groups, which are sulfur-containing heterocycles, attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea typically involves the reaction of 1,3-benzoxathiol-2-thiol with formaldehyde and urea. The reaction proceeds under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of Benzoxathiol Intermediate:
Condensation with Urea:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzoxathiol groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzoxathiol groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted benzoxathiol derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxathiol groups may interact with biological macromolecules, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[(1,3-benzoxathiol-2-ylsulfanyl)methyl]urea: A closely related compound with similar structural features.
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]thiourea: Another related compound with a thiourea backbone instead of urea.
Uniqueness
N,N’-Bis[[(1,3-benzoxathiol-2-yl)thio]methyl]urea is unique due to its specific combination of benzoxathiol groups and urea backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63980-67-6 |
|---|---|
Molekularformel |
C17H16N2O3S4 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
1,3-bis(1,3-benzoxathiol-2-ylsulfanylmethyl)urea |
InChI |
InChI=1S/C17H16N2O3S4/c20-15(18-9-23-16-21-11-5-1-3-7-13(11)25-16)19-10-24-17-22-12-6-2-4-8-14(12)26-17/h1-8,16-17H,9-10H2,(H2,18,19,20) |
InChI-Schlüssel |
KKJFKJBZZXGGNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC(S2)SCNC(=O)NCSC3OC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
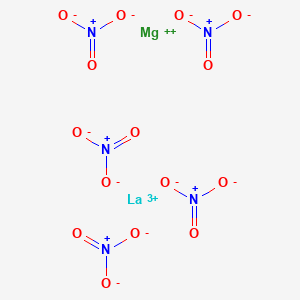
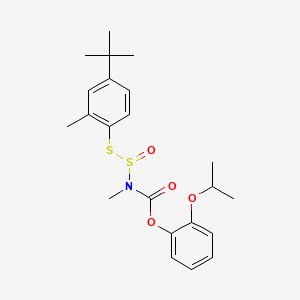
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)

![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)
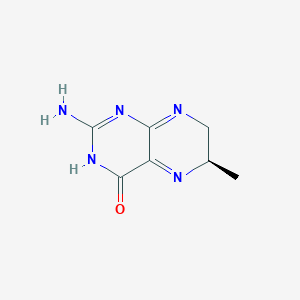

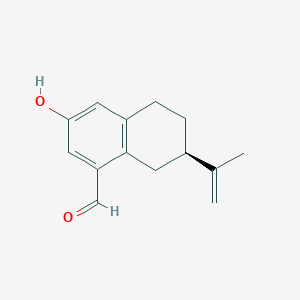
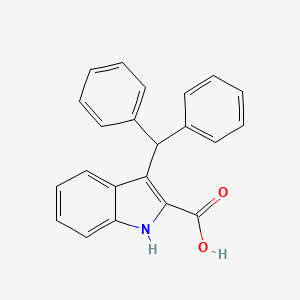

![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
